molecular formula C8H8N4O3 B12515169 [(2-Nitrophenyl)methylidene]aminourea

[(2-Nitrophenyl)methylidene]aminourea

Cat. No.: B12515169
M. Wt: 208.17 g/mol
InChI Key: OEOKLBSECDAYSM-UHFFFAOYSA-N
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Description

2-(2-Nitrobenzylidene)hydrazinecarboxamide is a chemical compound with the molecular formula C8H8N4O3. It is also known by other names such as N-[(1E)-2-(2-Nitrophenyl)-1-azavinyl]aminoamide and 2-Nitrobenzaldehyde semicarbazone . This compound is characterized by the presence of a nitro group attached to a benzylidene moiety, which is further linked to a hydrazinecarboxamide group.

Preparation Methods

The synthesis of 2-(2-Nitrobenzylidene)hydrazinecarboxamide typically involves the condensation reaction between 2-nitrobenzaldehyde and semicarbazide hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions . The product is then purified by recrystallization from a suitable solvent.

Chemical Reactions Analysis

2-(2-Nitrobenzylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Nitrobenzylidene)hydrazinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Nitrobenzylidene)hydrazinecarboxamide involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The specific pathways and molecular targets involved in its action are still under investigation .

Comparison with Similar Compounds

2-(2-Nitrobenzylidene)hydrazinecarboxamide can be compared with other similar compounds such as:

The uniqueness of 2-(2-Nitrobenzylidene)hydrazinecarboxamide lies in its specific structure and the presence of both nitro and hydrazinecarboxamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2-nitrophenyl)methylideneamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-3-1-2-4-7(6)12(14)15/h1-5H,(H3,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOKLBSECDAYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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